![molecular formula C21H14BrClN2O2 B416582 4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B416582.png)
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a bromine, chlorine, and phenol group
准备方法
The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of an aryl halide with an organoboron compound.
化学反应分析
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target molecules and modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can be compared with other similar compounds, such as:
2-Bromo-4-chloro-6-(3-tolyl)pyrimidine: This compound has a similar structure but differs in the presence of a pyrimidine ring instead of a benzooxazole ring.
4-Bromo-2-chloro-6-methylaniline: This compound has a similar structure but lacks the benzooxazole ring and the imino-methyl group.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications.
属性
分子式 |
C21H14BrClN2O2 |
|---|---|
分子量 |
441.7g/mol |
IUPAC 名称 |
4-bromo-2-chloro-6-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14BrClN2O2/c1-12-3-2-4-13(7-12)21-25-18-10-16(5-6-19(18)27-21)24-11-14-8-15(22)9-17(23)20(14)26/h2-11,26H,1H3 |
InChI 键 |
XSOZUUFKHMAMRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethylsulfanyl)-4-oxo-3-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-5-spiro-1'-cyclopentane](/img/structure/B416500.png)
![2-(methylsulfanyl)-3-phenyl-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclopentane)](/img/structure/B416502.png)
![3-phenyl-2-(prop-2-enylsulfanyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclopentane)](/img/structure/B416504.png)
![4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylbenzamide](/img/structure/B416506.png)
![1-(2,4-Dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B416507.png)
![1-(4-Bromophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B416509.png)
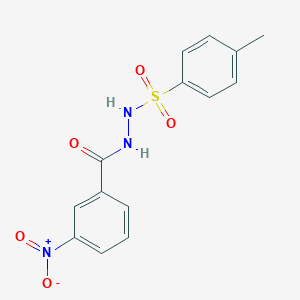
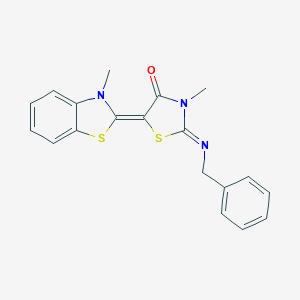
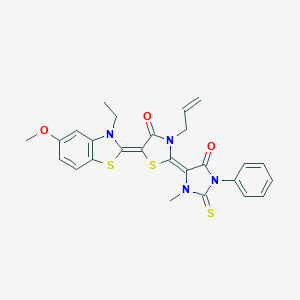
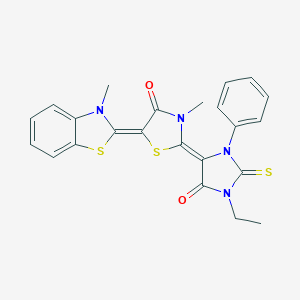
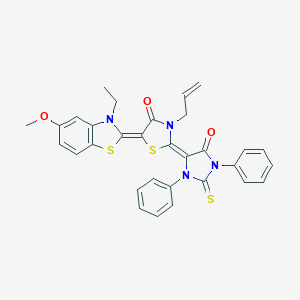
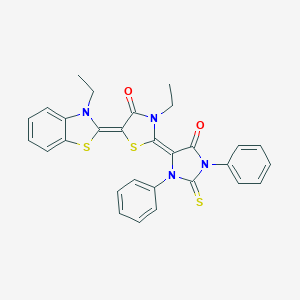
![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-ethyl-2-(2-naphthylimino)-1,3-thiazolidin-4-one](/img/structure/B416521.png)
![2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B416522.png)
